Arg-gly-asp

Übersicht

Beschreibung

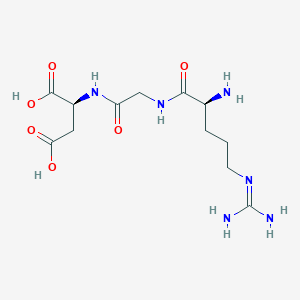

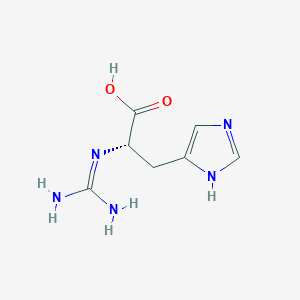

Arginylglycylaspartat ist ein Tripeptid, das aus den Aminosäuren Arginin, Glycin und Asparaginsäure besteht. Es wird allgemein als RGD bezeichnet, eine Sequenz, die in vielen Proteinen vorkommt, die an der Zellhaftung beteiligt sind. Diese Sequenz wird von Integrinen erkannt, transmembranen Rezeptoren, die die Haftung zwischen Zelle und extrazellulärer Matrix (ECM) ermöglichen. Die Entdeckung von Arginylglycylaspartat hat zu bedeutenden Fortschritten in den Bereichen Zellbiologie, Medizin und Biotechnik geführt .

Vorbereitungsmethoden

Synthesewege und Reaktionsbedingungen

Die Synthese von Arginylglycylaspartat kann durch Festphasenpeptidsynthese (SPPS) erfolgen. Dieses Verfahren beinhaltet die sequenzielle Addition geschützter Aminosäuren an eine wachsende Peptidkette, die an ein festes Harz gebunden ist. Das Verfahren verwendet typischerweise Fmoc (9-Fluorenylmethyloxycarbonyl)-Chemie zum Schutz von Aminogruppen. Die allgemeinen Schritte umfassen:

Kupplung: Die erste Aminosäure wird am Harz befestigt.

Entschützung: Die Fmoc-Gruppe wird entfernt, um die Aminogruppe freizulegen.

Addition: Die nächste Fmoc-geschützte Aminosäure wird hinzugefügt.

Wiederholung: Die Schritte 2 und 3 werden wiederholt, bis die gewünschte Peptidsequenz erhalten wird.

Spaltung: Das Peptid wird vom Harz abgespalten und entschützt, um das Endprodukt zu erhalten.

Industrielle Produktionsverfahren

Die industrielle Produktion von Arginylglycylaspartat beinhaltet häufig die großtechnische SPPS oder die rekombinante DNA-Technologie. In der rekombinanten DNA-Technologie wird das Gen, das für das Peptid kodiert, in ein geeignetes Expressionssystem, wie z. B. Bakterien oder Hefe, eingefügt, das dann das Peptid produziert. Dieses Verfahren ist vorteilhaft für die Produktion großer Mengen des Peptids mit hoher Reinheit .

Analyse Chemischer Reaktionen

Reaktionstypen

Arginylglycylaspartat kann verschiedene chemische Reaktionen eingehen, darunter:

Oxidation: Der Argininrest kann zu Citrullin oxidiert werden.

Reduktion: Disulfidbrücken in Peptiden, die Cystein enthalten, können zu freien Thiolen reduziert werden.

Substitution: Aminogruppen können durch Acylierungs- oder Alkylierungsreaktionen modifiziert werden.

Häufige Reagenzien und Bedingungen

Oxidation: Wasserstoffperoxid oder andere Oxidationsmittel.

Reduktion: Dithiothreitol (DTT) oder Tris(2-carboxyethyl)phosphin (TCEP).

Substitution: Acylierungsmittel wie Essigsäureanhydrid oder Alkylierungsmittel wie Iodacetamid.

Hauptprodukte

Oxidation: Citrullin-haltige Peptide.

Reduktion: Peptide mit freien Thiolgruppen.

Substitution: Modifizierte Peptide mit Acyl- oder Alkylgruppen.

Wissenschaftliche Forschungsanwendungen

Arginylglycylaspartat hat eine breite Palette von Anwendungen in der wissenschaftlichen Forschung:

Chemie: Als Modellpeptid für die Untersuchung der Peptidsynthese und -modifikation verwendet.

Biologie: Spielt eine entscheidende Rolle in Studien zur Zellhaftung und zur Forschung der Integrin-Signalgebung.

Medizin: Wird bei der Entwicklung von Medikamenten eingesetzt, die auf Integrin-Rezeptoren abzielen, zur Krebstherapie und zur Wundheilung.

Industrie: Einsatz bei der Konstruktion von Biomaterialien für die Gewebezüchtung und regenerative Medizin

Wirkmechanismus

Arginylglycylaspartat übt seine Wirkung aus, indem es an Integrin-Rezeptoren auf der Zelloberfläche bindet. Diese Bindung löst eine Kaskade intrazellulärer Signalwege aus, die verschiedene zelluläre Prozesse regulieren, darunter Zellhaftung, -wanderung, -proliferation und -überleben. Die primären molekularen Ziele sind Integrine, insbesondere die Subtypen αvβ3 und α5β1 .

Wirkmechanismus

Arginylglycylaspartic acid exerts its effects by binding to integrin receptors on the cell surface. This binding triggers a cascade of intracellular signaling pathways that regulate various cellular processes, including cell adhesion, migration, proliferation, and survival. The primary molecular targets are integrins, particularly the αvβ3 and α5β1 subtypes .

Vergleich Mit ähnlichen Verbindungen

Ähnliche Verbindungen

LDV (Leucin-Asparaginsäure-Valin): Ein weiteres Integrin-bindendes Peptid mit ähnlichen Funktionen.

RGDS (Arginylglycylaspartylserin): Eine Variante von Arginylglycylaspartat mit einem zusätzlichen Serinrest.

YIGSR (Tyrosin-Isoleucin-Glycin-Serin-Arginin): Eine Peptidsequenz, die in Laminin vorkommt und ebenfalls die Zellhaftung vermittelt.

Einzigartigkeit

Arginylglycylaspartat ist aufgrund seiner hohen Affinität und Spezifität für Integrin-Rezeptoren einzigartig. Diese Spezifität macht es zu einem wertvollen Werkzeug in der gezielten Wirkstoffabgabe und in therapeutischen Anwendungen. Seine Fähigkeit, die Zellhaftung und -wanderung zu fördern, ist unübertroffen, was es zu einer entscheidenden Komponente in der Gewebezüchtung und regenerativen Medizin macht .

Eigenschaften

IUPAC Name |

(2S)-2-[[2-[[(2S)-2-amino-5-(diaminomethylideneamino)pentanoyl]amino]acetyl]amino]butanedioic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H22N6O6/c13-6(2-1-3-16-12(14)15)10(22)17-5-8(19)18-7(11(23)24)4-9(20)21/h6-7H,1-5,13H2,(H,17,22)(H,18,19)(H,20,21)(H,23,24)(H4,14,15,16)/t6-,7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IYMAXBFPHPZYIK-BQBZGAKWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)NCC(=O)NC(CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)NCC(=O)N[C@@H](CC(=O)O)C(=O)O)N)CN=C(N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H22N6O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30912420 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

346.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

99896-85-2, 119865-10-0, 124123-27-9 | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99896-85-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginyl-glycyl-aspartic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0099896852 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Poly (arginyl-glycyl-aspartic acid) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0119865100 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Bitistatin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124123279 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Arginine-glycine-aspartic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30912420 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ARGINYL-GLYCYL-ASPARTIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/78VO7F77PN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1,5-Dioxaspiro[5.5]undecan-3-ol, 10-methyl-7-(1-methylethyl)-](/img/structure/B53918.png)

![Tetracyclo[3.2.0.02,7.04,6]heptane-1-carboxylic acid, 5-methyl- (9CI)](/img/structure/B53928.png)

![[19,21,22,24-Tetraacetyloxy-20-(acetyloxymethyl)-25-hydroxy-3,13,14,25-tetramethyl-6,15-dioxo-2,5,16-trioxa-11-azapentacyclo[15.7.1.01,20.03,23.07,12]pentacosa-7(12),8,10-trien-18-yl] 1-methyl-6-oxopyridine-3-carboxylate](/img/structure/B53934.png)

![6,13-Dichloro-3,10-bis[2-(potassiooxysulfonyloxy)ethylamino]-4,11-bis[2-(potassiooxysulfonyloxy)ethy](/img/structure/B53938.png)

![[(E)-3-[3-(acetyloxymethyl)-5-(aziridin-1-yl)-1-methyl-4,7-dioxoindol-2-yl]prop-2-enyl] acetate](/img/structure/B53946.png)